Boc-D-Dab(Z)-OH.DCHA
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Overview
Description
Boc-D-Dab(Z)-OH.DCHA, also known as 2-(tert-Butoxycarbonylamino)-4-(Z-amino)-1-butanol, is a biochemical compound with the molecular formula C17H26N2O5 and a molecular weight of 338.39 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Boc-D-Dab(Z)-OH.DCHA involves several steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route typically includes:
Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Z-Amino Group: The Z-amino group is introduced through a series of reactions involving the appropriate reagents and conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
Boc-D-Dab(Z)-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Boc-D-Dab(Z)-OH.DCHA has several scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Drug Development: The compound is used in the synthesis of various pharmaceutical compounds, including somatostatin antagonists and blood coagulation factor Xa inhibitors.
Neuroscience Research: It has been explored as an inhibitor of gamma-aminobutyric acid uptake in rat brain synaptosomes, showing potential in understanding synaptic transmission processes.
Microbiology and Biochemistry: Research involving bacteria like Acinetobacter baumannii has identified its role in the production of specific compounds, providing insights into microbial biochemistry.
Mechanism of Action
The mechanism of action of Boc-D-Dab(Z)-OH.DCHA involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of gamma-aminobutyric acid transaminase, an enzyme that converts gamma-aminobutyric acid back to glutamate. By inhibiting this enzyme, gamma-aminobutyric acid levels are elevated, which can influence synaptic transmission processes.
Comparison with Similar Compounds
Boc-D-Dab(Z)-OH.DCHA can be compared with other similar compounds such as:
Fmoc-D-Dab(Z)-OH: Another protected form of diaminobutyric acid, but with a different protecting group (fluorenylmethyloxycarbonyl).
Z-Dab: A similar compound with a different protecting group (benzyloxycarbonyl).
Boc-D-Dab(Z)-ol: A closely related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific protecting groups and its applications in various fields of research.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVEVKFQHTZSP-BTQNPOSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669960 |
Source
|
Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101854-42-6 |
Source
|
Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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